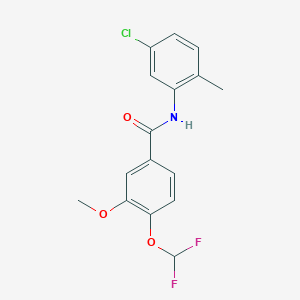
N-(5-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide, commonly known as ML335, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2015 by researchers at the University of Michigan and has since been the subject of several studies.
Mecanismo De Acción
The exact mechanism of action of ML335 is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. Specifically, it has been shown to inhibit the activity of the enzyme PAK4, which is involved in cell migration and invasion.
Biochemical and Physiological Effects:
Studies have shown that ML335 has several biochemical and physiological effects, including inhibition of cell growth and migration, induction of apoptosis (programmed cell death), and reduction of inflammation. It has also been found to have low toxicity and good bioavailability, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ML335 is its low toxicity, which makes it suitable for use in cell and animal studies. It also has good solubility in water and other solvents, making it easy to work with in the lab. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental conditions.
Direcciones Futuras
There are several future directions for research on ML335. One area of interest is its potential use in cancer treatment, where it could be used in combination with other therapies to improve outcomes. Another area of interest is its potential use in the treatment of inflammatory diseases, where it could provide a new approach to managing these conditions. Further studies are needed to fully understand the mechanism of action of ML335 and to explore its potential therapeutic applications in greater detail.
Métodos De Síntesis
The synthesis of ML335 involves several steps, starting with the reaction of 5-chloro-2-methylaniline and 4-(difluoromethoxy)-3-methoxybenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction and acylation, to yield the final product.
Aplicaciones Científicas De Investigación
ML335 has been found to have potential therapeutic applications in several areas of research. One such area is cancer treatment, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propiedades
Fórmula molecular |
C16H14ClF2NO3 |
|---|---|
Peso molecular |
341.73 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methylphenyl)-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C16H14ClF2NO3/c1-9-3-5-11(17)8-12(9)20-15(21)10-4-6-13(23-16(18)19)14(7-10)22-2/h3-8,16H,1-2H3,(H,20,21) |
Clave InChI |
AOCKCSHMVPQAFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 7-(difluoromethyl)-5-methyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279684.png)


![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B279688.png)

![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B279691.png)
![N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B279693.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B279694.png)
![5-bromo-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279695.png)
![N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B279697.png)
![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279698.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-4-(1H-tetraazol-1-yl)benzamide](/img/structure/B279702.png)
![(4Z)-4-[1-(1-ethyl-4-nitropyrazole-3-carbonyl)-5-(2-hydroxyphenyl)pyrazolidin-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B279703.png)
![4-chloro-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B279705.png)
